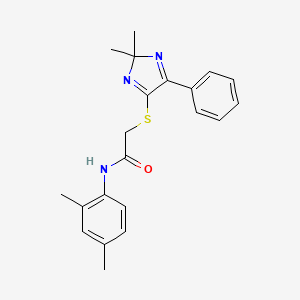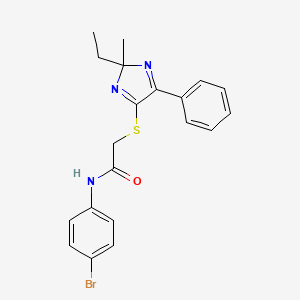![molecular formula C19H27NO5 B3299975 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 899957-70-1](/img/structure/B3299975.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
Übersicht
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DAA-1106, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic amides and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit high affinity and selectivity for the sigma-1 receptor, which is a protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways. This compound has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. This compound has been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases. This compound has also been found to reduce inflammation in various animal models of inflammatory diseases. Additionally, this compound has been shown to exhibit analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its high affinity and selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor. This compound has also been found to exhibit low toxicity and high stability in various biological systems. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide. One potential application of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective effects and may therefore have potential therapeutic benefits in these diseases. Additionally, this compound may have potential applications in the treatment of pain and inflammation. Further studies are needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits high affinity and selectivity for the sigma-1 receptor and has been found to exhibit various biochemical and physiological effects. The synthesis method of this compound involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 1,4-dioxaspiro[4.5]decane-2-methanol in the presence of a coupling reagent and a catalyst. The future directions for the study of this compound include its potential applications in the treatment of neurodegenerative diseases, pain, and inflammation.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-22-16-7-6-14(10-17(16)23-2)11-18(21)20-12-15-13-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCAREUKUQUUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299893.png)
![N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299911.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3299915.png)

![N-(2,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299925.png)
![N-(2,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299927.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3299936.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B3299965.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B3299970.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3299972.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B3299982.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzenesulfonamide](/img/structure/B3299990.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3299997.png)